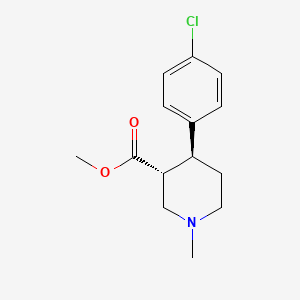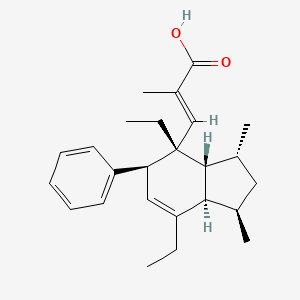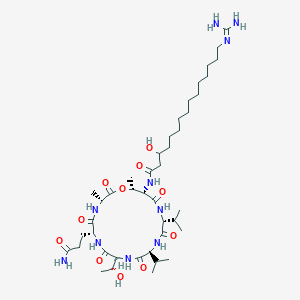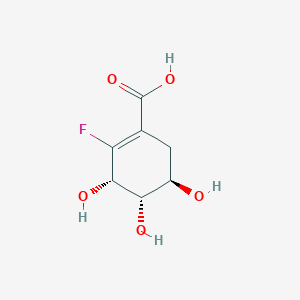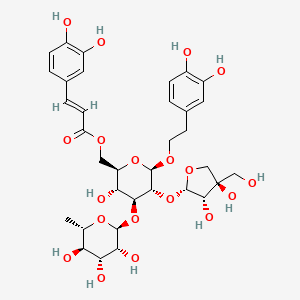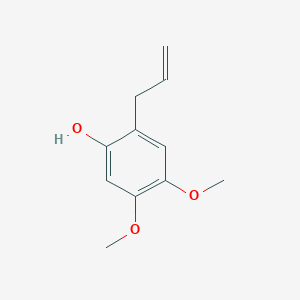
2-Allyl-4,5-dimethoxyphenol
Descripción general
Descripción
2-Allyl-4,5-dimethoxyphenol (C11H14O3) is a chemical compound with a molecular weight of 194.23 g/mol . It is also known by other names such as 4,5-dimethoxy-2-prop-2-enylphenol and 4,5-DIMETHOXY-2-(2-PROPENYL)PHENOL .
Synthesis Analysis
The synthesis of 2-Allyl-4,5-dimethoxyphenol has been described in several studies . For instance, Benbow and Katoch-Rouse (2001) used a biomimetic approach to dihydrobenzofuran synthesis .Molecular Structure Analysis
The IUPAC name for 2-Allyl-4,5-dimethoxyphenol is 4,5-dimethoxy-2-prop-2-enylphenol . The InChI string is InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 . The Canonical SMILES representation is COC1=C(C=C(C(=C1)CC=C)O)OC .Chemical Reactions Analysis
2-Allyl-4,5-dimethoxyphenol is a product of the pharmacophagy of methyl eugenol . Methyl eugenol is converted into 2-allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol, which are temporarily sequestered in the rectal gland of certain insects before being released .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allyl-4,5-dimethoxyphenol include a molecular weight of 194.23 g/mol, XLogP3-AA of 2.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 194.094294304 g/mol .Aplicaciones Científicas De Investigación
Pest Control
DMP plays a significant role in the control of the Oriental fruit fly, Bactrocera dorsalis . After ingestion, methyl eugenol (ME) in B. dorsalis is broken down into two main components, DMP and (E)-coniferyl alcohol (E-CF), which are mediated by the cytochrome P450 enzyme system . These components substantially enhance the mating performance of ME-fed B. dorsalis males compared with ME-deprived males .
Insect Attractant
DMP is a product of the breakdown of ME in B. dorsalis. ME is a naturally occurring compound in some plants and has been widely used as a male attractant to monitor and control B. dorsalis populations for seven decades . The use of DMP could potentially enhance the effectiveness of these traps.
Study of Insecticide Resistance
The study of DMP can help understand the mechanisms of insecticide resistance in pests like B. dorsalis . The cytochrome P450 enzyme system, which mediates the breakdown of ME into DMP, could potentially be a target for the development of new insecticides.
Biochemical Research
DMP can be used in biochemical research, particularly in studies involving the cytochrome P450 enzyme system . This system plays a crucial role in the metabolism of various substances in organisms.
Plant Biochemistry
In the field of plant biochemistry, DMP can be used to study the biosynthetic pathways of phenylpropanoid volatile components . These components are valuable not only as flavorings, but also as medicines and food supplements .
Safety and Hazards
No obvious signs of toxic symptoms and deaths were observed in mice during a 14-day acute oral toxicity testing . Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups . This implies that 2-Allyl-4,5-dimethoxyphenol could be regarded as non-toxic .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-Allyl-4,5-dimethoxyphenol (DMP) is the Oriental fruit fly, Bactrocera dorsalis . The compound is highly attractive to the males of this species, who compulsively feed on it .
Mode of Action
Upon ingestion, DMP interacts with the cytochrome P450 enzyme system in Bactrocera dorsalis . This interaction leads to the conversion of DMP into other compounds, which are temporarily sequestered in the fly’s rectal gland before being released at dusk .
Biochemical Pathways
The biochemical pathway involved in the action of DMP is the conversion of methyl eugenol (ME) into DMP and (E)-coniferyl alcohol (E-CF) . This conversion is mediated by the cytochrome P450 enzyme system .
Pharmacokinetics
It is known that dmp is ingested by bactrocera dorsalis males and then converted into other compounds . The impact of these properties on the bioavailability of DMP is currently unclear.
Result of Action
The result of DMP’s action is a strong attraction of Bactrocera dorsalis males . This attraction is so strong that the males compulsively feed on DMP . The conversion of DMP into other compounds also enhances the mating performance of these males .
Action Environment
The action of DMP is influenced by environmental factorsIt elicits the highest response during the day and drops to a low level at night . This suggests that the action, efficacy, and stability of DMP are influenced by the light-dark cycle.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVVJBEVFMSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451252 | |
| Record name | 2-Allyl-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4,5-dimethoxyphenol | |
CAS RN |
59893-87-7 | |
| Record name | 2-Allyl-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-(2-propenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-Allyl-4,5-dimethoxyphenol (DMP) for certain fruit fly species?
A1: DMP is a key component of the sex pheromone system in several species of fruit flies within the genus Bactrocera, including Bactrocera dorsalis and Bactrocera papayae [, , ].
Q2: How is 2-Allyl-4,5-dimethoxyphenol produced by these fruit flies?
A2: Male fruit flies consume methyl eugenol, a plant compound, and metabolize it into DMP and (E)-coniferyl alcohol [, , ].
Q3: Where is 2-Allyl-4,5-dimethoxyphenol stored in the fruit fly?
A3: Following biosynthesis, DMP is transported in the hemolymph and sequestered within the male's rectal glands [, ]. The rectal gland, specifically the rectal sac (an evagination not found in females), is the primary storage site for DMP [].
Q4: How is 2-Allyl-4,5-dimethoxyphenol released by the fruit fly?
A4: During courtship, males release DMP as a volatile pheromone component to attract females [, ].
Q5: What is the role of haemolymph in DMP transport?
A5: Research suggests that DMP, along with other methyl eugenol-derived pheromone components, is bound to specific haemolymph fractions for transport. These fractions, with molecular weights ranging from 3.3 to 5.5 kDa, are believed to involve a pheromone binding complex [].
Q6: How does the presence of 2-Allyl-4,5-dimethoxyphenol impact the mating success of male fruit flies?
A6: Studies demonstrate that males provided with methyl eugenol, and therefore able to synthesize DMP, have significantly higher mating success rates compared to males deprived of methyl eugenol []. This suggests a strong link between DMP presence and mating competitiveness in these fruit flies.
Q7: What analytical techniques are used to identify and quantify 2-Allyl-4,5-dimethoxyphenol in fruit flies?
A7: Gas chromatography–mass spectrometry (GC-MS) is commonly employed to confirm the presence and measure the concentration of DMP within the rectal glands of male fruit flies []. This technique enables the separation and identification of volatile compounds like DMP.
Q8: Are there any potential applications of understanding 2-Allyl-4,5-dimethoxyphenol production in these fruit flies?
A8: Yes, this knowledge can be applied to develop more effective pest control strategies. For example, understanding the role of DMP in the mating behavior of Bactrocera species could lead to improved pheromone traps or attractants to monitor and control these agricultural pests.
Q9: Does the amount of DMP in male fruit flies change over time after methyl eugenol consumption?
A9: Yes, studies show a temporal accumulation of DMP in the rectal glands of male Bactrocera papayae after consuming methyl eugenol. The accumulation peaks around a day post-feeding and subsequently decreases []. This pattern suggests a dynamic process of pheromone biosynthesis, storage, and release.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




